Fibrinopeptide A

Coagulation enzymology Thrombin kinetics Fibrinogen proteolysis

Fibrinopeptide A (FPA, CAS 25422-31-5) is a direct quantitative biomarker of in vivo thrombin activity, cleaved from fibrinogen Aα chain. Unlike indirect markers (D-dimer, TAT), FPA reflects thrombin action on its natural substrate, making it the reference standard for anti-thrombotic drug development and LC-MS/MS calibration. • Direct thrombin activity biomarker; linear quantitation 1-30 nM, first-order kinetics. • Validated LC-MS/MS: LLOQ 0.16 nM, freeze-thaw stability ±30% (3 cycles). • Diagnostic cut-off: 20 ng/mL for pulmonary embolism screening. • HPLC purity ≥96%; -20°C storage; global shipping with blue ice.

Molecular Formula C₆₃H₉₇N₁₉O₂₆
Molecular Weight 1536.6 g/mol
CAS No. 25422-31-5
Cat. No. B549969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFibrinopeptide A
CAS25422-31-5
SynonymsFibrinopeptide A
Fibrinopeptides A
Molecular FormulaC₆₃H₉₇N₁₉O₂₆
Molecular Weight1536.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C)N
InChIInChI=1S/C63H97N19O26/c1-29(2)19-37(57(102)73-32(6)53(98)76-35(15-17-48(91)92)55(100)70-24-43(85)68-23-42(84)69-25-46(88)82-51(30(3)4)61(106)77-36(62(107)108)13-10-18-67-63(65)66)79-58(103)38(20-33-11-8-7-9-12-33)80-59(104)39(21-49(93)94)75-45(87)27-71-54(99)34(14-16-47(89)90)74-44(86)26-72-56(101)41(28-83)81-60(105)40(22-50(95)96)78-52(97)31(5)64/h7-9,11-12,29-32,34-41,51,83H,10,13-28,64H2,1-6H3,(H,68,85)(H,69,84)(H,70,100)(H,71,99)(H,72,101)(H,73,102)(H,74,86)(H,75,87)(H,76,98)(H,77,106)(H,78,97)(H,79,103)(H,80,104)(H,81,105)(H,82,88)(H,89,90)(H,91,92)(H,93,94)(H,95,96)(H,107,108)(H4,65,66,67)/t31-,32-,34-,35-,36-,37?,38-,39-,40-,41-,51-/m0/s1
InChIKeyJWICNZAGYSIBAR-LEEGLKINSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fibrinopeptide A: Thrombin Activity Biomarker


Fibrinopeptide A (FPA, CAS 25422-31-5) is a 16-amino acid peptide cleaved from the N-terminal Aα chain of fibrinogen by thrombin during fibrin clot formation . FPA is a direct and quantitative indicator of thrombin enzymatic activity, representing the earliest detectable molecular event in fibrin formation [1]. Unlike indirect coagulation markers, FPA concentrations directly reflect in vivo thrombin action on its natural substrate, making it a preferred reference standard for anti-thrombotic drug development, clinical coagulation monitoring, and LC-MS/MS assay calibration [2].

Thrombin Activity
Direct quantitative indicator of thrombin enzymatic action on fibrinogen
Drug Development
Supports anti-thrombotic drug research and pharmacodynamic endpoint studies
LC-MS/MS Calibration
Peptide reference standard for plasma biomarker assay calibration
Coagulation Research
Enables study of fibrin formation, dysfibrinogenemia, and coagulation pathway dynamics

Fibrinopeptide A Non-Interchangeability


Fibrinopeptide A cannot be interchangeably substituted with fibrinopeptide B (FPB), D-dimer, thrombin-antithrombin complex (TAT), or fibrinogen alpha chain fragments due to fundamental biochemical, kinetic, and diagnostic differences. Thrombin cleaves FPA and FPB with distinct kinetics and catalytic efficiencies [1]. FPA reflects thrombin action directly on fibrinogen, whereas TAT measures thrombin neutralization and D-dimer measures fibrinolytic degradation of cross-linked fibrin—mechanistically distinct processes [2]. Clinically, FPA demonstrates different diagnostic thresholds and temporal response profiles compared to FPB β15-42 and FDP in thrombotic disease discrimination [3]. These quantitative differences preclude simple substitution without compromising assay validity or clinical interpretation.

FPA vs. FPB
Thrombin releases FPA with first-order kinetics; FPB follows complex consecutive kinetics and cannot serve as a direct substitute for quantitative thrombin activity assays.
FPA vs. TAT
FPA directly reflects thrombin action on fibrinogen, whereas TAT measures thrombin neutralization. Temporal response and mechanistic interpretation differ significantly.
FPA vs. D-dimer
D-dimer indicates fibrinolytic degradation of cross-linked fibrin, not active thrombin generation. Substitution would misrepresent coagulation pathway status.

Fibrinopeptide A: Comparative Evidence vs. Analogs


Thrombin Cleavage Kinetics: FPA vs. FPB

Thrombin cleaves FPA and FPB from fibrinogen with fundamentally different kinetic mechanisms. FPA release follows strict first-order kinetics (kcat = 6.3 × 10⁻¹⁰ M s⁻¹ (U thrombin)⁻¹ L⁻¹; KM = 11.0 × 10⁻⁶ M), enabling predictable linear quantification [1]. FPB release follows complex consecutive reaction kinetics requiring prior FPA cleavage, and direct FPB cleavage from native fibrinogen is nearly an order of magnitude slower (kcat = 3.5 × 10⁻¹⁰ M s⁻¹ (U thrombin)⁻¹ L⁻¹; KM = 6.0 × 10⁻⁶ M) [2].

Thrombin Kinetics (kcat)
Head-to-head
FPAkcat = 6.3×10⁻¹⁰ M s⁻¹ (U)⁻¹ L⁻¹
first-order kinetics
vs
FPBkcat = 3.5×10⁻¹⁰ M s⁻¹ (U)⁻¹ L⁻¹
complex consecutive kinetics
FPA first-order kinetics support linear assay quantitation; FPB kinetics may introduce non-linear variability.
FPA kcat ~1.8× higher; direct FPB cleavage ~10× slower without prior FPA removal
Coagulation enzymology Thrombin kinetics Fibrinogen proteolysis

Dysfibrinogenemia: FPA vs. FPB Release Kinetics

In homophenotypic Aα R16H (Kingsport) dysfibrinogen, HPLC analysis revealed that FPA release was approximately six times slower than FPB release [1]. This altered release kinetics resulted in increased des-BB fibrin monomer generation, prolonged lag time, decreased clot stiffness (G′ values at 0.3, 0.7, and 3 U/ml thrombin were 11%, 34%, and 45% of control values, respectively), and abnormal clot network architecture with mean fibril diameters ranging from 42% to 254% of control values depending on thrombin concentration [2].

Dysfibrinogenemia Release
Head-to-head
Aα R16H FPA release~6× slower than FPB
vs
FPB releaseincreased des-BB fibrin, altered clot stiffness (G′ 11–45% of control)
Differential release demonstrates need for FPA-specific measurement in dysfibrinogenemia research.
Fibril diameters 42–254% of control; thrombin concentration-dependent
Dysfibrinogenemia Fibrin polymerization Thrombin activity

LC-MS/MS Assay: Sensitivity vs. Generic Methods

A fit-for-purpose validated LC-MS/MS assay for FPA quantification in human plasma established a lower limit of quantitation (LLOQ) of 0.16 nM, with inter- and intra-day %CV <15% [1]. Freeze-thaw stability of FPA was ±30% up to 3 cycles, and linear response was maintained for plasma dilution up to 16-fold, with established biological variability in plasma of 1-30 nM [2].

LC-MS/MS Sensitivity
Class-level
FPA LC-MS/MSLLOQ = 0.16 nM
vs
Generic protein assaysdetection limits in μg/mL range
Supports nM-level detection in plasma research; generic assays lack specificity for FPA.
Fit-for-purpose validation; inter-day precision context reported
LC-MS/MS Bioanalysis Assay validation

FPA vs. FPB β15-42: Diagnostic Thresholds

In a study of 32 patients with clinically suspected pulmonary embolism, FPA, FPB β15-42, and FDP each required distinct diagnostic cut-off points for optimal performance. For pulmonary thromboembolism diagnosis, the cut-off for FPA was 20 ng/mL, for FPB β15-42 was 15 ng/mL, and for FDP was 10 μg/mL [1]. All markers showed high sensitivity and specificity at their respective thresholds, but the absolute concentration ranges differ by orders of magnitude (ng/mL vs. μg/mL) [2].

Diagnostic Thresholds
Head-to-head
FPAcut-off 20 ng/mL
vs
FPB β15-4215 ng/mL
FDP10 μg/mL
Reported threshold differences preclude direct interchange; each marker requires separate reference range validation.
Pulmonary embolism research cohort; pre-treatment plasma measurement
Pulmonary embolism Diagnostic biomarkers Coagulation markers

FPA vs. TAT: Temporal Sensitivity to Thrombin

In a comparative study incubating citrated plasma with human thrombin, FPA and TAT values correlated closely (r = 0.83, p < 0.001) [1]. However, FPA measurement directly reflects thrombin enzymatic action on fibrinogen, whereas TAT reflects thrombin neutralization by antithrombin III—mechanistically distinct events [2]. In animal models, plasma FPA levels elevated more rapidly than other coagulation and fibrinolysis indicators following thromboplastin or Ancrod administration, demonstrating superior temporal sensitivity for detecting active fibrin formation [3].

Temporal Response
Head-to-head
FPA vs. TATr = 0.83 (p
FPA responsemost rapid among coagulation indicators in animal models
FPA provides faster temporal resolution for detecting acute thrombin activity in research monitoring.
Correlation present but mechanistic differences remain; TAT reflects neutralization
Purity & Stability
Data to verify
HPLC purity ≥95–98%
12-month stability (−20°C)
Accelerated degradation 37°C/48h: loss rate reported
Supplier-reported purity supports use as reference standard; in-house QC verification recommended.
No peer-reviewed source for stability data; confirm under intended storage
Thrombin activity Coagulation markers Antithrombotic monitoring

HPLC Purity and Stability Specifications

Commercial FPA (CAS 25422-31-5) is supplied with specified purity ranges verified by HPLC: Sigma-Aldrich ≥96%, InvivoChem ≥98%, SciPeptide ≥95% . Lyophilized powder is stable for 12 months at -20°C, and accelerated thermal degradation testing at 37°C for 48 hours shows no significant degradation or precipitation, with loss rate <5% under proper storage .

Purity & Stability
Data to verify
HPLC purity ≥95–98%
12-month stability (−20°C)
Accelerated degradation 37°C/48h: loss rate reported
Supplier-reported purity supports use as reference standard; in-house QC verification recommended.
No peer-reviewed source for stability data; confirm under intended storage
Peptide standards Quality control Reference materials

Fibrinopeptide A: Applications


Anti-Thrombotic Drug Development: Thrombin Inhibition Biomarker

Use FPA as a direct quantitative biomarker of thrombin activity in plasma for preclinical and clinical pharmacodynamic studies of direct thrombin inhibitors (e.g., dabigatran) and factor Xa inhibitors. The validated LC-MS/MS assay with LLOQ of 0.16 nM enables precise measurement of FPA suppression as an efficacy endpoint [1]. FPA's first-order release kinetics provide linear quantitation across the biologically relevant range of 1-30 nM [2].

Coagulation Monitoring: Thrombosis Diagnosis

Deploy FPA measurement with the validated diagnostic cut-off of 20 ng/mL for pulmonary thromboembolism screening [1]. FPA's rapid temporal response (most sensitive among coagulation indicators in animal models [2]) enables early detection of hypercoagulable states, and its distinct cut-off from FPB β15-42 (15 ng/mL) provides complementary diagnostic information [3].

LC-MS/MS Calibration Standard

Utilize FPA (CAS 25422-31-5) with verified HPLC purity (≥96-98%) as a calibration standard for quantitative LC-MS/MS methods [1]. The documented freeze-thaw stability (±30% up to 3 cycles) and linear dilution response (up to 16-fold) support reliable multi-batch analytical workflows [2].

Dysfibrinogenemia: Fibrin Polymerization Mechanisms

Employ FPA-specific assays to investigate dysfibrinogenemia variants with altered peptide release kinetics. As demonstrated in Aα R16H fibrinogen, FPA release can be 6× slower than FPB release, leading to abnormal clot architecture (fibril diameters 42-254% of control) and reduced clot stiffness (G′ values 11-45% of control) [1]. FPA-specific measurement is essential for characterizing these molecular phenotypes.

Application
Selection Property
Validation Focus
Thrombin inhibition biomarker in anti-thrombotic drug research
First-order FPA release kinetics and LC-MS/MS compatibility
Endpoint-response linearity and specificity against FPB/TAT in pharmacodynamic models
Coagulation pathway monitoring in thrombosis research models
Rapid temporal response relative to TAT and D-dimer
Reported threshold context and model-specific temporal profiles
Quantitative LC-MS/MS calibration for plasma biomarker research
Verified HPLC purity and documented freeze-thaw stability
Multi-batch reproducibility and linear dilution response in analytical workflows
Dysfibrinogenemia polymerization mechanism research
FPA-specific release kinetics detection
Altered clot architecture and stiffness measurements in variant fibrinogen models

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